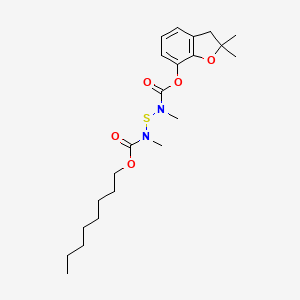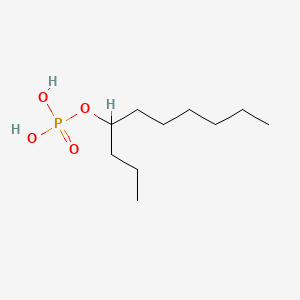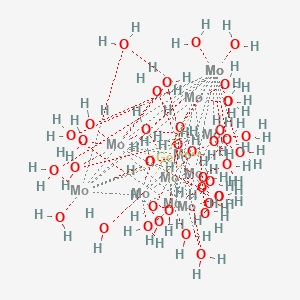
CID 6397935
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germanium; molybdenum; tetracontahydrate is a compound that combines germanium and molybdenum with forty molecules of water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of germanium; molybdenum; tetracontahydrate typically involves the reaction of germanium and molybdenum precursors in an aqueous solution. The reaction conditions often include ambient temperature and pressure, with the presence of a suitable solvent such as tetrahydrofuran . The process may also involve the use of a vacuum to facilitate the reaction.
Industrial Production Methods: Industrial production of germanium; molybdenum; tetracontahydrate involves large-scale chemical reactions under controlled conditions. The process ensures the purity and consistency of the compound, which is crucial for its applications in various industries. The production methods are designed to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Germanium; molybdenum; tetracontahydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions: Common reagents used in the reactions of germanium; molybdenum; tetracontahydrate include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of germanium; molybdenum; tetracontahydrate depend on the specific reaction conditions. For example, oxidation reactions may produce germanium dioxide and molybdenum trioxide, while reduction reactions may yield elemental germanium and molybdenum .
Scientific Research Applications
Germanium; molybdenum; tetracontahydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique chemical properties. In biology and medicine, the compound is studied for its potential therapeutic effects, including its role in reducing inflammation and enhancing immune responses . In industry, it is used in the production of advanced materials and as a component in electronic devices .
Mechanism of Action
The mechanism of action of germanium; molybdenum; tetracontahydrate involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various biochemical processes, including oxidative stress and immune responses. Its effects are mediated through the activation of specific signaling pathways and the regulation of gene expression .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to germanium; molybdenum; tetracontahydrate include other heteropoly compounds such as tungstophosphoric acid and molybdophosphoric acid. These compounds share similar structural features and chemical properties .
Uniqueness: What sets germanium; molybdenum; tetracontahydrate apart from other similar compounds is its unique combination of germanium and molybdenum, which imparts distinct chemical and biological properties. This combination allows for specific applications that may not be achievable with other heteropoly compounds .
Properties
Molecular Formula |
GeH80Mo12O40 |
|---|---|
Molecular Weight |
1944.6 g/mol |
InChI |
InChI=1S/Ge.12Mo.40H2O/h;;;;;;;;;;;;;40*1H2 |
InChI Key |
VCOHMBKEPZWKID-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Ge].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


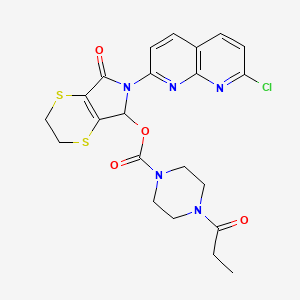
![N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride](/img/structure/B13764570.png)
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)

![Bicyclo[2.1.0]pent-2-ene](/img/structure/B13764585.png)
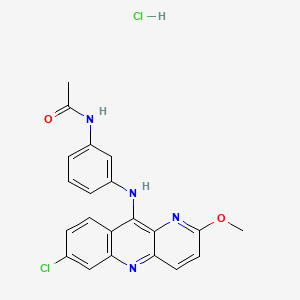

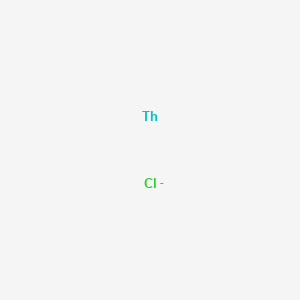
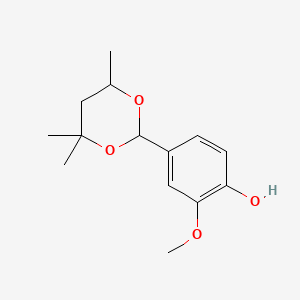
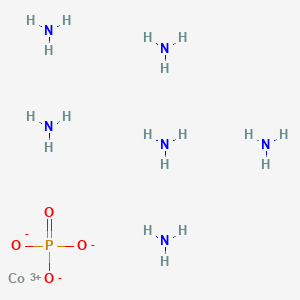

![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
